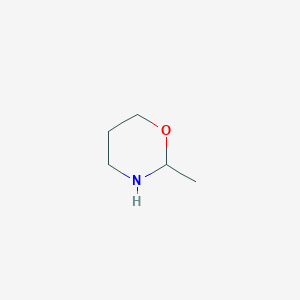

2-Methyl-1,3-oxazinane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

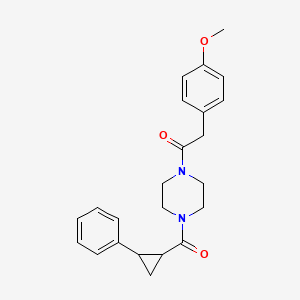

2-Methyl-1,3-oxazinane is a heterocyclic compound that is part of the broader class of 1,3-oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The 2-methyl variant indicates a methyl group attached to the second carbon in the ring. While the provided papers do not directly discuss 2-methyl-1,3-oxazinane, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related 1,3-oxazinane compounds, which can be extrapolated to understand 2-methyl-1,3-oxazinane.

Synthesis Analysis

The synthesis of 1,3-oxazinane derivatives is a topic of interest due to their utility in pharmaceutical synthesis and as intermediates in organic chemistry. For instance, a novel synthesis of 1,3-oxazine-2,4-diones is reported through the reaction of CO2 with 2,3-allenamides, highlighting the reactivity of the allene moiety . Another study describes the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which involves the reaction of 3-hydroxy-gamma-butyrolactone with a primary amine . Additionally, a simple synthesis of N-substituted 1,3-oxazinan-2-ones is achieved via a one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine . These methods demonstrate the versatility and efficiency of synthesizing oxazinane derivatives, which could be adapted for the synthesis of 2-methyl-1,3-oxazinane.

Molecular Structure Analysis

The molecular structure of 1,3-oxazinane derivatives is crucial for their reactivity and application. For example, the synthesis of 3,6-dihydro-2H-1,2-oxazines involves the addition of dimethylsulfoxonium methylide to the C=N bond of an α,β-unsaturated nitrone, followed by a rearrangement to form the oxazine ring . The stability of 1,2-oxazinanes as chiral cyclic Weinreb amide-type auxiliaries is also explored, with the best results obtained for 3,6-di-tert-butyl-1,2-oxazinane . These studies provide insights into the structural aspects of oxazinanes that could influence the properties of 2-methyl-1,3-oxazinane.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-oxazinane derivatives are influenced by their molecular structure. A green synthesis approach for 1,3-oxazinan-2-ones from amines and 1,3-diols using dialkyl carbonates is described, with the yield depending on the steric hindrance of the reactants . Additionally, a method for synthesizing bifunctionalized 1,2-oxazinanes via nucleophilic ring-opening of oxazine oxides is developed, with Lewis acid catalysts playing a crucial role in reaction rate and regioselectivity . These studies suggest that the physical and chemical properties of 2-methyl-1,3-oxazinane would be similarly affected by its substituents and reaction conditions.

Wissenschaftliche Forschungsanwendungen

Diastereoselective Synthesis of β-Amino Acids

2-Methyl-1,3-oxazinane and its analogs, such as 1,3-oxazinan-6-ones, have been effectively used in the diastereoselective synthesis of α-methyl and α-hydroxy-β-amino acids. The process involves enolate reactions that produce 5-hydroxy and 5-alkyl-4-substituted-1,3-oxazinan-6-ones with excellent trans diastereoselectivity. Subsequent transformations produce a variety of protected N-H and N-methyl α-hydroxy- and α-methyl-β-amino acids (Sleebs & Hughes, 2007). Additionally, 1,3-oxazinan-6-ones have been shown as valuable precursors for the synthesis of N-alkyl-β-amino acids, expanding the methodology to encompass a broader range of amino acid derivatives (Hughes & Sleebs, 2008).

Synthesis of Functionalized β2,2,3-Substituted Amino Acids

Research demonstrates the utility of oxazinan-6-ones in generating substituted β2,2,3-substituted amino acid derivatives. This process involves the trans-selective interception of enolates of 1,3-oxazinan-6-ones with electrophiles and has been optimized for one-pot dialkylation to form 5,5-disubstituted oxazinanones. The products, upon transformation, yield N-methyl β2,2,3-substituted amino acids and their esters, offering access to a diverse range of symmetrical and stereopure derivatives (Nguyen et al., 2012).

Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

1,3-oxazinane and its derivatives like 1,3-oxazinan-2-ones are crucial intermediates in synthesizing pharmaceutical compounds and amino alcohols. A new synthetic method produces chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogs from carbohydrate derivatives, highlighting the utility of 1,3-oxazinane in accessing various biologically relevant structures (Ella-Menye, Sharma, & Wang, 2005).

Applications in Advanced Materials

Synthesis and Characterization of Energetic Materials

1,3-Oxazinane is identified as an ideal framework for advanced energetic materials due to its compact structure and modifiable sites. Studies have synthesized and characterized two 1,3-oxazinane-based energetic compounds, demonstrating distinct physical properties suitable for various applications, including melt-cast explosives. The compounds exhibit impressive properties like low glass transition temperatures and high detonation pressures, indicating their potential in advanced material applications (Xue et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-1,3-oxazinane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-6-3-2-4-7-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQZSTXZXIBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-oxazinane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)